molecular formula C18H28N2O5 B3288012 Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate CAS No. 849815-16-3

Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate

Cat. No.: B3288012
CAS No.: 849815-16-3
M. Wt: 352.4 g/mol
InChI Key: IQUWMULAWNLVIB-UHFFFAOYSA-N
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Description

Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate is an organic compound with the molecular formula C18H28N2O5 and a molecular weight of 352.43 g/mol . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Scientific Research Applications

Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

  • Safety Data Sheet : Consult the safety data sheet for handling precautions, first aid measures, and disposal guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate involves multiple steps. One common method includes the reaction of (S)-5-((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid with N-methyl morpholine and isobutyl chloroformate in dimethoxyethane (DME) at -15°C . The reaction mixture is then treated with sodium borohydride in water at the same temperature, followed by extraction with ethyl acetate and purification on a silica column .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action for Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

benzyl N-[5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)20-15(12-21)10-7-11-19-16(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15,21H,7,10-13H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUWMULAWNLVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate
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